N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused to a phenyl ring, further substituted with a picolinamide moiety. The imidazo[1,2-a]pyridine scaffold is widely explored in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with ATP-binding pockets in kinases or neurotransmitter receptors .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(16-9-3-5-11-20-16)22-15-8-2-1-7-14(15)17-13-23-12-6-4-10-18(23)21-17/h1-13H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZKFDJJUOLHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization. One common method includes the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as iodine or transition metals .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include iodine, transition metal catalysts, and various oxidizing and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide typically involves the reaction of imidazo[1,2-a]pyridine derivatives with picolinamide under controlled conditions. Characterization of the synthesized compounds is achieved through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compounds.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific cellular pathways. For instance, one study demonstrated that certain derivatives effectively inhibited cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is another critical application area. Research has shown that derivatives of imidazo[1,2-a]pyridine can effectively inhibit these enzymes, which are important targets in the treatment of neurodegenerative diseases like Alzheimer’s disease . The binding interactions with these enzymes have been elucidated through molecular docking studies.
Alzheimer’s Disease
A recent study focused on synthesizing new imidazo[1,2-a]pyridine derivatives and evaluating their potential as AChE and BChE inhibitors. The most potent compounds demonstrated significant inhibition rates in vitro, suggesting their potential as novel therapeutic agents for Alzheimer’s disease .
Antikinetoplastid Activity
Another investigation explored the antikinetoplastid activity of imidazo[1,2-a]pyridine derivatives against Trypanosoma species responsible for diseases like Chagas disease and sleeping sickness. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong activity against these pathogens while maintaining low cytotoxicity towards human cells .
Potential Drug Development
The diverse biological activities exhibited by this compound make it a valuable scaffold for drug development. Structural modifications can enhance its potency and selectivity towards specific biological targets. The compound's ability to form acid/base salts also suggests versatility in formulation for pharmaceutical applications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . The compound can also modulate signaling pathways by binding to receptors or interacting with proteins involved in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The European Patent Application (2023) lists several compounds sharing structural motifs with N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide, primarily focusing on imidazo-pyridine derivatives and related heterocycles. Below is a detailed comparison:
Structural Analogues with Imidazo[1,2-a]pyridine Cores
Key Observations :
- The absence of halogens (e.g., Cl, F) in the target compound may reduce off-target toxicity compared to chlorinated analogues, which are often associated with environmental persistence .
- The picolinamide group in the target compound could enhance binding specificity to kinases or parasitic ion channels, contrasting with nitro-substituted derivatives that may prioritize redox-mediated activity.
Thiazole- and Pyridine-Based Analogues
Key Observations :
- Thiazole-containing analogues exhibit stronger π-π stacking interactions with insect GABA receptors, whereas the target compound’s imidazo[1,2-a]pyridine core may favor hydrophobic binding pockets in mammalian kinases .
- The sulfonyl group in N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide enhances metabolic stability compared to the target compound’s amide group, which may be prone to hydrolysis.
Fluorinated and Trifluoromethylated Derivatives
Key Observations :
Research Findings and Mechanistic Insights
- Binding Affinity : Molecular docking studies suggest that the picolinamide group in this compound forms hydrogen bonds with kinase active sites (e.g., JAK2 or BTK), while nitro- or sulfonyl-substituted analogues prioritize covalent binding or allosteric modulation .
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The core structure of imidazo[1,2-a]pyridines contributes significantly to their biological efficacy, making them a focal point in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazo[1,2-a]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the phenyl and picolinamide moieties is accomplished via nucleophilic substitution or coupling reactions.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry).
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown potential against various cancer cell lines with IC50 values ranging from 2.0 to 20.0 µM . The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Cholinesterase Inhibition
The compound has also been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. In vitro studies revealed that several derivatives of imidazo[1,2-a]pyridine demonstrate promising inhibitory activity against these enzymes . Notably, the most potent inhibitors were identified through docking studies that elucidated their binding interactions within the active sites of AChE and BChE.
Anti-inflammatory Properties
This compound has also been reported to exhibit anti-inflammatory effects by inhibiting lipoxygenase (LOX) activity. This is particularly relevant given the role of LOX in inflammatory processes .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Imidazo[1,2-a]pyridine core | Anticancer, cholinesterase inhibition |
| Picolinamide moiety | Neuroprotective effects |
| Substituted phenyl group | Enhanced binding affinity |
The SAR studies indicate that modifications to the imidazo ring and the introduction of various substituents can significantly influence the compound's biological activity .
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Alzheimer’s Disease : A study focused on imidazo[1,2-a]pyridine derivatives showed promising results in reducing cognitive decline in rodent models through AChE inhibition .
- Cancer Treatment : Research involving various cancer cell lines demonstrated that derivatives of this compound effectively induced apoptosis and inhibited tumor growth .
Q & A
Q. What are the common synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide, and how can reaction conditions be optimized?
Synthesis typically involves cyclization strategies using imidazo[1,2-a]pyridine precursors. For example, ethyl 2-[4-(chloroacetyl)phenyl]propionate can undergo cyclization with 2-aminopyridine in refluxing ethanol to form the imidazo[1,2-a]pyridine core . Alternative methods include using hydroxylamine and chloroacetyl derivatives under controlled heating (80–100°C) . Optimization involves adjusting solvent polarity, temperature, and catalyst selection to improve yield and purity. Characterization via NMR, HPLC, and mass spectrometry is critical for validation.
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Post-synthesis, structural confirmation relies on a combination of techniques:
- NMR spectroscopy to verify aromatic proton environments and substituent connectivity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve spatial arrangements of the imidazo[1,2-a]pyridine and picolinamide moieties . Intermediate purity is assessed via HPLC (>95% purity thresholds) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening includes:
- Cytotoxicity assays (e.g., MTT or resazurin-based) in cell lines (e.g., HepG2) to assess safety margins .
- Enzymatic inhibition studies (e.g., COX-1/COX-2 selectivity assays) using fluorometric or colorimetric substrates .
- Fluorescence-based imaging in zebrafish or mammalian cells to evaluate cellular permeability and sublocalization .
Advanced Research Questions
Q. How does the substitution pattern on the imidazo[1,2-a]pyridine ring influence COX-2 inhibitory activity?
Substituents at the C-3 position significantly modulate COX-2 selectivity. For example, morpholine or phenylamino groups at C-3 enhance binding to COX-2’s hydrophobic pocket, achieving IC50 values as low as 0.07 μM (selectivity index = 217.1) . Computational docking studies (e.g., AutoDock Vina) can predict interactions with catalytic residues like Tyr385 and Ser530 .
Q. What mechanisms explain the selective cysteine detection by imidazo[1,2-a]pyridine-based probes?
Probes like IPPA leverage the nucleophilic thiol group in cysteine for acrylate ester cleavage, releasing a fluorescent 2-(imidazo[1,2-a]pyridin-2-yl)phenol derivative. The selectivity over homocysteine and glutathione arises from steric hindrance and reaction kinetics, confirmed via HPLC-MS kinetic profiling .
Q. How can in vivo efficacy of this compound be evaluated in parasitic disease models?
For antiparasitic applications (e.g., Trypanosoma brucei):
Q. What analytical methods resolve contradictions in pharmacological data between in vitro and in vivo studies?
Discrepancies often stem from metabolic instability or poor bioavailability. Mitigation strategies include:
- Metabolite identification via LC-MS/MS to detect degradation products.
- Pharmacokinetic profiling (e.g., Cmax, AUC) in rodent models.
- Formulation optimization (e.g., nanoencapsulation) to enhance solubility and half-life .
Methodological Considerations
Q. What computational tools predict the drug-likeness of imidazo[1,2-a]pyridine derivatives?
Use Lipinski’s Rule of Five and SwissADME to assess parameters like logP (<5), hydrogen bond donors/acceptors, and polar surface area. Derivatives with logDpH7.4 ~2.5 and topological PSA <140 Ų generally exhibit favorable permeability .
Q. How are structure-activity relationships (SAR) systematically mapped for this scaffold?
SAR studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
